molecular formula C16H17N3O3 B2937794 6,7-dimethoxy-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine CAS No. 477860-00-7

6,7-dimethoxy-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine

Cat. No. B2937794
CAS RN: 477860-00-7
M. Wt: 299.33
InChI Key: XSRFKJNZJMYEFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-dimethoxy-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine is a chemical compound . It is also known as 6,7-dimethoxy-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The reaction of { [4- (3,4-dimethoxyphenyl)tetrahydro-2 H -pyran-4-yl]methyl}amine with diethyl oxalate was used to synthesize ethyl 2- ( { [4- (3,4-dimethoxyphenyl)tetrahydro-2 H -pyran-4-yl]methyl}amino)-2-oxoacetate, whose cyclization with phosphorus oxychloride under Bischler–Napieralski reaction conditions gave 1-carbethoxy-substituted dihydroisoquinoline .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, by treatment with methylamine, the latter was converted to the corresponding N -methylcarboxamide derivative, which was reduced to obtain N -methyl-6,7-dimethoxy-2,2’,3,3’,5’,6’-hexahydro-1 H -spiro [isquinoline-4,4’-pyran]-1-carboxamide .

Scientific Research Applications

I have conducted a search for the scientific research applications of “6,7-dimethoxy-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine”, but unfortunately, the specific applications in scientific research are not detailed in the available resources. However, one source mentions its availability for pharmaceutical testing , which suggests it may be used as a reference standard in drug development or related research.

properties

IUPAC Name

6,7-dimethoxy-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-10-4-5-11(22-10)8-17-16-12-6-14(20-2)15(21-3)7-13(12)18-9-19-16/h4-7,9H,8H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRFKJNZJMYEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC2=NC=NC3=CC(=C(C=C32)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001325487
Record name 6,7-dimethoxy-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818899
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6,7-dimethoxy-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine

CAS RN

477860-00-7
Record name 6,7-dimethoxy-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.